molecular formula C13H12N2O5 B12892765 (E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine CAS No. 93230-97-8

(E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine

Cat. No.: B12892765
CAS No.: 93230-97-8
M. Wt: 276.24 g/mol
InChI Key: BMZCAUQKVZIGOK-UHFFFAOYSA-N
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Description

(E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine is a Schiff base (imine) featuring a 3,4-dimethoxyphenyl group and a 5-nitrofuran-2-yl moiety connected via an E-configured methanimine bridge. The 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, while the 5-nitrofuran ring introduces a strongly electron-withdrawing nitro group. This combination likely results in unique electronic properties, influencing reactivity, solubility, and biological activity. The compound’s synthesis typically involves condensation of 3,4-dimethoxyaniline with 5-nitrofuran-2-carbaldehyde under acidic or thermal conditions, analogous to methods described for related imines in and .

Properties

CAS No.

93230-97-8

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C13H12N2O5/c1-18-11-5-3-9(7-12(11)19-2)14-8-10-4-6-13(20-10)15(16)17/h3-8H,1-2H3

InChI Key

BMZCAUQKVZIGOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

The synthesis of 3,4-Dimethoxy-N-((5-nitrofuran-2-yl)methylene)aniline typically involves the reaction of 3,4-dimethoxyaniline with 5-nitrofuran-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis process efficiently .

Chemical Reactions Analysis

3,4-Dimethoxy-N-((5-nitrofuran-2-yl)methylene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-((5-nitrofuran-2-yl)methylene)aniline involves its interaction with specific molecular targets within biological systems. The nitrofuran group is known to undergo reduction within microbial cells, leading to the generation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This results in the inhibition of microbial growth and proliferation. The methoxy groups may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Key structural analogues include:

Compound Name Substituents (R) Molecular Formula Key Properties/Applications Source
(E)-N-(3,4-Dimethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine (Target) 5-Nitrofuran-2-yl C₁₃H₁₃N₂O₅ High electrophilicity due to nitro group Synthesis-based
(E)-2-(((3,4-Dimethoxyphenyl)imino)methyl)-5-methoxyphenol (Compound 14) 5-Methoxyphenol C₁₆H₁₇NO₄ Enhanced solubility (polar -OH group)
(E)-3-(((3,4-Dimethoxyphenyl)imino)methyl)phenol (Compound 15) 3-Hydroxyphenyl C₁₅H₁₅NO₃ Potential antioxidant activity
(E)-N-(2-Chlorobenzylidene)-3,4-dimethoxyaniline (Compound 19) 2-Chlorophenyl C₁₆H₁₇NO₃ Halogen-induced steric effects
(E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (2) 4-Bromophenyl, imidazole C₁₈H₁₆BrN₃ Halide-dependent crystal packing

Key Observations :

  • Electron-Donating vs.
  • Solubility : Polar groups like -OH (Compound 15) improve aqueous solubility, whereas the nitro group in the target may reduce it, favoring organic solvents.
  • Biological Activity : Nitro groups are often associated with antimicrobial properties, while hydroxylated analogues (e.g., Compound 15) may exhibit antioxidant effects .
Crystallographic and Solid-State Comparisons
  • Crystal Packing : Halogenated analogues () show that weak interactions (C–H⋯X, π–π) dominate packing. The target’s nitro group may engage in stronger dipole-dipole interactions, altering crystallinity compared to chloro/bromo derivatives .
  • Conformational Flexibility : Dihedral angles between aromatic planes in halogenated imines (~56°) suggest moderate rigidity. The nitro group’s planar nature in the target could further restrict conformational flexibility .

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